(3aR,7aR)-tert-butyl 4-oxooctahydro-1H-indole-1-carboxylate
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Overview
Description
(3aR,7aR)-tert-butyl 4-oxooctahydro-1H-indole-1-carboxylate is an organic compound belonging to the class of indoles and derivatives Indoles are bicyclic ring systems composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aR)-tert-butyl 4-oxooctahydro-1H-indole-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanone and tert-butyl carbamate.
Cyclization: The cyclohexanone undergoes a cyclization reaction with tert-butyl carbamate in the presence of a suitable catalyst, often a Lewis acid like aluminum chloride, to form the indole ring system.
Oxidation: The intermediate product is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the keto group at the 4-position of the indole ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the cyclization and oxidation reactions efficiently.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and product yield.
Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(3aR,7aR)-tert-butyl 4-oxooctahydro-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other substituents, leading to derivatives with different characteristics.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Aluminum chloride, palladium on carbon.
Major Products Formed
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Alcohol derivatives of the original compound.
Substitution Products: Derivatives with different substituents replacing the tert-butyl group.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of specific products.
Biology
Biochemical Studies: Utilized in studies to understand the biochemical pathways and interactions involving indole derivatives.
Medicine
Drug Development: Investigated for potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Pharmacological Research: Used in pharmacological studies to explore its effects on various biological targets.
Industry
Material Science: Applied in the development of new materials with unique properties.
Agriculture: Explored for use in agricultural chemicals due to its potential biological activity.
Mechanism of Action
The mechanism of action of (3aR,7aR)-tert-butyl 4-oxooctahydro-1H-indole-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s indole ring system allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Methyl (3aR,7aR)-4-oxooctahydro-1H-indole-1-carboxylate: Similar in structure but with a methyl group instead of a tert-butyl group.
Ethyl (3aR,7aR)-4-oxooctahydro-1H-indole-1-carboxylate: Another derivative with an ethyl group.
Uniqueness
(3aR,7aR)-tert-butyl 4-oxooctahydro-1H-indole-1-carboxylate is unique due to its specific tert-butyl substitution, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its methyl and ethyl counterparts.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl (3aR,7aR)-4-oxo-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-8-7-9-10(14)5-4-6-11(9)15/h9-10H,4-8H2,1-3H3/t9-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNSGJOKGICXGO-NXEZZACHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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